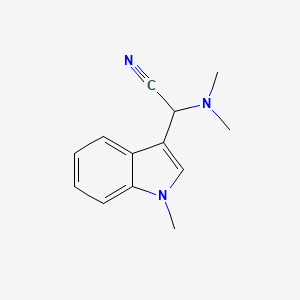
(dimethylamino)(1-methyl-1H-indol-3-yl)acetonitrile
説明
(Dimethylamino)(1-methyl-1H-indol-3-yl)acetonitrile, also known as DMAINA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields such as medicine, pharmacology, and biochemistry. DMAINA is a complex molecule that requires a specific synthesis method to obtain it in pure form.
作用機序
The mechanism of action of (dimethylamino)(1-methyl-1H-indol-3-yl)acetonitrile is not fully understood. Studies have suggested that (dimethylamino)(1-methyl-1H-indol-3-yl)acetonitrile may work by inhibiting certain enzymes that are involved in cancer cell growth and proliferation. (dimethylamino)(1-methyl-1H-indol-3-yl)acetonitrile may also work by modulating the immune system and reducing inflammation.
Biochemical and Physiological Effects:
(dimethylamino)(1-methyl-1H-indol-3-yl)acetonitrile has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis. (dimethylamino)(1-methyl-1H-indol-3-yl)acetonitrile has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation. In addition, (dimethylamino)(1-methyl-1H-indol-3-yl)acetonitrile has been shown to have anti-inflammatory effects and may be useful in the treatment of inflammatory diseases.
実験室実験の利点と制限
One of the advantages of using (dimethylamino)(1-methyl-1H-indol-3-yl)acetonitrile in lab experiments is its ability to inhibit the growth of cancer cells. This makes it a useful tool for studying cancer biology and developing new cancer therapies. However, one of the limitations of using (dimethylamino)(1-methyl-1H-indol-3-yl)acetonitrile is its potential toxicity. (dimethylamino)(1-methyl-1H-indol-3-yl)acetonitrile has been shown to be toxic to some cells, and caution should be taken when working with this compound.
将来の方向性
There are several future directions for research on (dimethylamino)(1-methyl-1H-indol-3-yl)acetonitrile. One area of research is the development of new cancer therapies based on (dimethylamino)(1-methyl-1H-indol-3-yl)acetonitrile. Another area of research is the use of (dimethylamino)(1-methyl-1H-indol-3-yl)acetonitrile as a neuroprotective agent. Studies are also needed to determine the safety and toxicity of (dimethylamino)(1-methyl-1H-indol-3-yl)acetonitrile in humans. Further research is needed to fully understand the mechanism of action of (dimethylamino)(1-methyl-1H-indol-3-yl)acetonitrile and its potential applications in medicine and pharmacology.
Conclusion:
In conclusion, (dimethylamino)(1-methyl-1H-indol-3-yl)acetonitrile is a complex molecule that has gained attention in the scientific community due to its potential applications in various fields such as medicine, pharmacology, and biochemistry. The synthesis of (dimethylamino)(1-methyl-1H-indol-3-yl)acetonitrile is a multistep process that requires a specific method to obtain it in pure form. (dimethylamino)(1-methyl-1H-indol-3-yl)acetonitrile has been studied extensively for its potential applications in cancer research and neuroprotection. Although (dimethylamino)(1-methyl-1H-indol-3-yl)acetonitrile has several advantages for lab experiments, caution should be taken due to its potential toxicity. Further research is needed to fully understand the mechanism of action of (dimethylamino)(1-methyl-1H-indol-3-yl)acetonitrile and its potential applications in medicine and pharmacology.
科学的研究の応用
(dimethylamino)(1-methyl-1H-indol-3-yl)acetonitrile has been studied extensively for its potential applications in various fields. One of the most promising applications of (dimethylamino)(1-methyl-1H-indol-3-yl)acetonitrile is in the field of cancer research. Studies have shown that (dimethylamino)(1-methyl-1H-indol-3-yl)acetonitrile has anticancer properties and can inhibit the growth of cancer cells. (dimethylamino)(1-methyl-1H-indol-3-yl)acetonitrile has also been studied for its potential use as a neuroprotective agent. It has been shown to protect neurons from damage caused by oxidative stress and inflammation.
特性
IUPAC Name |
2-(dimethylamino)-2-(1-methylindol-3-yl)acetonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3/c1-15(2)13(8-14)11-9-16(3)12-7-5-4-6-10(11)12/h4-7,9,13H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQRYQWZEJPEJQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C(C#N)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(dimethylamino)(1-methyl-1H-indol-3-yl)acetonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



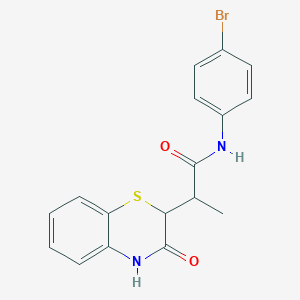
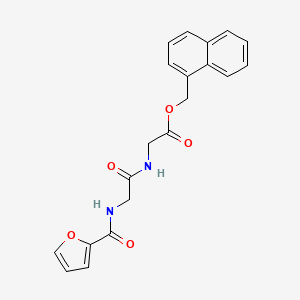
![5-(3-methoxyphenyl)-N-(2-thienylmethyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4190937.png)
![N-(3,4-dimethylphenyl)-N-{2-[4-(4-methoxyphenyl)-1-piperazinyl]-1-methyl-2-oxoethyl}methanesulfonamide](/img/structure/B4190949.png)
![N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]-N~2~-phenyl-N~1~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B4190953.png)
![N-{2-[(allylamino)carbonyl]phenyl}-2-(methylthio)benzamide](/img/structure/B4190956.png)
![N-(2-methylphenyl)-5-[(phenylacetyl)amino]-2-(1-piperidinyl)benzamide](/img/structure/B4190964.png)
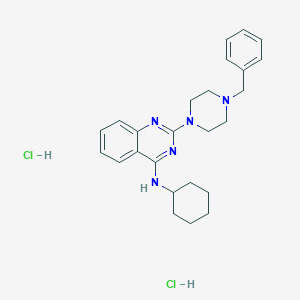
![12-(4-chloro-2-fluorophenyl)-8,12-dihydrobenzo[f]pyrimido[4,5-b]quinoline-9,11(7H,10H)-dione](/img/structure/B4190976.png)
![3-methoxy-4-[(2-methyl-2-propen-1-yl)oxy]benzonitrile](/img/structure/B4190990.png)
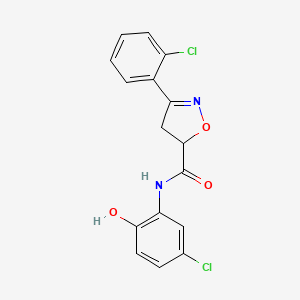

![2-[(4-methylbenzyl)thio]-6-nitro-1H-benzimidazole](/img/structure/B4191034.png)
![N-[3-chloro-4-(2-furoylamino)phenyl]-5-(3-nitrophenyl)-2-furamide](/img/structure/B4191035.png)